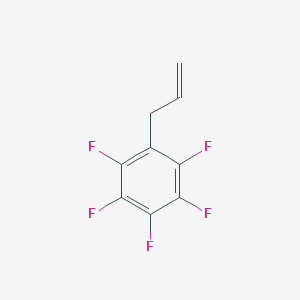

Allylpentafluorobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88279. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentafluoro-6-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDBTBVNQQBHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169636 | |

| Record name | Allylpentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-60-3 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylpentafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylpentafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylpentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylpentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Allylpentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for allylpentafluorobenzene, a valuable fluorinated building block in organic synthesis and drug discovery. The document details established synthetic routes, including a Grignard reaction and a conceptual Wittig reaction pathway. Furthermore, it outlines rigorous purification techniques essential for obtaining high-purity this compound, supported by relevant analytical data.

Synthesis of this compound

Two primary synthetic strategies are considered for the preparation of this compound: the Grignard reaction and the Wittig reaction. The Grignard approach is a well-established and practical method for this specific target molecule.

Grignard Reaction Route

This method involves the preparation of a pentafluorophenyl Grignard reagent, which is then reacted with an allyl halide. This approach offers a direct and efficient pathway to this compound.

Reaction Scheme:

C₆F₅Br + Mg → C₆F₅MgBr

C₆F₅MgBr + CH₂=CHCH₂Br → C₆F₅CH₂CH=CH₂ + MgBr₂

Materials:

-

Bromopentafluorobenzene (C₆F₅Br)

-

Magnesium (Mg) turnings

-

Allyl bromide (CH₂=CHCH₂Br)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Pentafluorophenylmagnesium Bromide:

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is typically observed by a color change and gentle refluxing of the ether.

-

After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete formation of the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr).

-

-

Reaction with Allyl Bromide:

-

The solution of the freshly prepared Grignard reagent is cooled in an ice bath.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up:

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity (crude) | 85-95% |

Note: Yields and purity can vary based on reaction scale and conditions.

Wittig Reaction Route (Conceptual)

While less commonly reported for this specific synthesis, the Wittig reaction presents a viable alternative. This route would involve the reaction of pentafluorobenzaldehyde with an allyl-substituted phosphonium ylide.

Reaction Scheme:

C₆F₅CHO + [Ph₃PCH₂CH=CH₂]⁺Br⁻ --(Base)--> C₆F₅CH=CHCH=CH₂ + Ph₃PO + HBr

Note: This scheme represents a potential pathway; specific conditions would need to be optimized.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and residual solvents. The primary methods employed are fractional distillation and flash column chromatography.

Fractional Distillation

Given that this compound is a liquid with a boiling point of 148-149 °C, fractional distillation is an effective method for purification, especially for removing impurities with significantly different boiling points.[1][2] For heat-sensitive impurities or to lower the boiling point, vacuum distillation can be employed.

-

The crude this compound is placed in a round-bottom flask with a few boiling chips.

-

A fractional distillation apparatus, including a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask, is assembled.

-

The flask is heated gently. The temperature at the head of the column is monitored closely.

-

Fractions are collected based on their boiling points. The main fraction corresponding to the boiling point of this compound (148-149 °C at atmospheric pressure) is collected.[1][2]

Flash Column Chromatography

For the removal of non-volatile impurities or compounds with similar boiling points, flash column chromatography is a highly effective technique.

-

A glass column is packed with silica gel as the stationary phase, using a suitable non-polar solvent system (e.g., hexane or a mixture of hexane and ethyl acetate).

-

The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Quantitative Data for Purified this compound:

| Parameter | Value |

| Purity (after distillation) | >98% |

| Purity (after chromatography) | >99% |

| Boiling Point | 148-149 °C[1][2] |

| Density (at 25 °C) | 1.358 g/mL[2] |

| Refractive Index (n20/D) | 1.427[2] |

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the allyl group protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the allyl group and the pentafluorophenyl ring.

¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The spectrum of this compound will exhibit signals corresponding to the different fluorine environments on the aromatic ring.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis is used to determine the purity of the sample and to confirm its molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (208.13 g/mol ).[3]

Visualizations

Synthesis Workflow

Caption: Synthetic pathways to this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

Physical and chemical properties of Allylpentafluorobenzene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Allylpentafluorobenzene. It includes detailed experimental protocols, spectroscopic data, and safety information to support its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless liquid with a distinct aromatic odor. Its highly fluorinated structure imparts unique properties relevant to its use as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₅ | [2][3][4] |

| Molecular Weight | 208.13 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.358 g/mL at 25 °C | [2] |

| Boiling Point | 148-149 °C | [2] |

| Refractive Index (n20/D) | 1.427 | [2] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [2] |

| CAS Number | 1736-60-3 | [2][3] |

| InChI Key | YBDBTBVNQQBHGJ-UHFFFAOYSA-N | [2] |

| SMILES | C=CCC1=C(F)C(F)=C(F)C(F)=C1F | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through a Grignard reaction. This involves the preparation of a pentafluorophenyl Grignard reagent, which is then reacted with an allyl halide.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for the preparation of similar organofluorine compounds.[6]

Materials:

-

Magnesium turnings

-

Bromopentafluorobenzene

-

Anhydrous diethyl ether

-

Allyl bromide

-

Iodine (crystal)

-

Anhydrous Toluene

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

Part A: Preparation of Pentafluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Grignard Reagent Formation: Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with vigorous stirring. The reaction is exothermic and may require initial gentle heating to start, after which the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction.[7][8]

-

Completion: After the addition is complete, continue stirring for an additional hour to ensure the complete formation of the Grignard reagent. The resulting solution will typically be dark brown to black.[6]

Part B: Reaction with Allyl Bromide

-

Addition of Allyl Bromide: Cool the prepared Grignard reagent in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for one hour to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve any remaining magnesium.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification by Distillation: The crude product is purified by fractional distillation under atmospheric pressure.[9] Collect the fraction boiling at 148-149 °C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the allyl group protons.

-

Allylic Protons (-CH₂-): A doublet is expected in the region of 3.3-3.5 ppm.[1]

-

Vinyl Protons (=CH₂): Two multiplets are expected in the region of 5.0-5.3 ppm.[1]

-

Vinyl Proton (-CH=): A multiplet is expected in the region of 5.8-6.1 ppm.[1]

The splitting patterns will be complex due to coupling between the different protons of the allyl group.[10][11]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated aromatic compounds. For this compound, a complex multiplet pattern is expected due to the five non-equivalent fluorine atoms on the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the allyl group.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| 3080-3100 | =C-H (vinyl) | Stretch | [12][13][14] |

| 2920-2980 | -C-H (allylic) | Stretch | [13] |

| 1640-1650 | C=C (alkene) | Stretch | [13] |

| 1500-1600 | C=C (aromatic ring) | Stretch | [12][13][14] |

| 910-995 | =C-H (vinyl) | Out-of-plane bend | [12][13][14] |

| 1000-1300 | C-F | Stretch |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 208, corresponding to its molecular weight.[15]

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The allyl group can undergo various transformations such as oxidation, reduction, and addition reactions. The pentafluorophenyl group is a strong electron-withdrawing group, which influences the reactivity of the allyl moiety and the aromatic ring.

Potential Reactions and Applications:

-

Polymerization: The allyl group can participate in polymerization reactions to form fluorinated polymers with unique thermal and chemical resistance properties.[1]

-

Heck and Suzuki Coupling: The aromatic ring can potentially undergo cross-coupling reactions, although the high degree of fluorination can affect reactivity.[16][17][18][19][20][21][22][23][24][25]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for introducing the pentafluorophenylallyl moiety into more complex molecules, which can enhance biological activity and metabolic stability.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound 97 1736-60-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H5F5 | CID 74435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. prepchem.com [prepchem.com]

- 9. How To [chem.rochester.edu]

- 10. Interpreting | OpenOChem Learn [learn.openochem.org]

- 11. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. This compound(1736-60-3) MS [m.chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Heck reaction - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. m.youtube.com [m.youtube.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

Allylpentafluorobenzene CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allylpentafluorobenzene, a versatile fluorinated organic compound. It covers its fundamental chemical properties, molecular structure, and its applications as a building block in the synthesis of various compounds, particularly in the fields of pharmaceuticals and materials science.

Chemical Identity and Properties

This compound is a colorless liquid characterized by a pentafluorinated benzene ring attached to an allyl group. Its unique electronic and steric properties, conferred by the fluorine atoms, make it a valuable reagent in organic synthesis.

Molecular Structure:

-

Molecular Formula: C₉H₅F₅

-

Linear Formula: C₆F₅CH₂CH=CH₂

-

SMILES: C=CCC1=C(F)C(F)=C(F)C(F)=C1F

CAS Number:

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 208.13 g/mol [3][4] |

| Boiling Point | 148-149 °C[2] |

| Density | 1.358 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.427 |

| Flash Point | 43 °C (109.4 °F) - closed cup |

| Appearance | Clear, colorless liquid[2] |

Synthesis of this compound: An Experimental Protocol

This compound can be synthesized via a cross-coupling reaction. The following is a representative experimental protocol based on the reaction of a pentafluorophenyl Grignard reagent with an allyl halide.

Objective: To synthesize this compound from bromopentafluorobenzene and allyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromopentafluorobenzene

-

Allyl bromide

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition of bromopentafluorobenzene is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the pentafluorophenylmagnesium bromide.

-

-

Cross-Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the solvent.

-

The crude product is then purified by fractional distillation to yield pure this compound.

-

Applications in Research and Development

This compound is a key intermediate in the synthesis of more complex molecules due to the reactivity of both the allyl group and the pentafluorophenyl ring.

-

Pharmaceutical and Agrochemical Synthesis: The pentafluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates.[5] The allyl group provides a reactive handle for further chemical modifications.

-

Materials Science: It is used in the development of fluorinated polymers and coatings, which often exhibit enhanced thermal stability and chemical resistance.[5]

-

Synthetic Chemistry: The electron-withdrawing nature of the pentafluorophenyl ring influences the reactivity of the allyl group, and the ring itself is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for this compound via a Grignard reaction.

Caption: Synthesis of this compound via Grignard Reaction.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Allylpentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Allylpentafluorobenzene, a versatile fluorinated building block, plays a crucial role in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique electronic properties and reactivity make it a valuable tool for introducing the pentafluorophenyl group in organic synthesis. However, its chemical nature also necessitates a thorough understanding of its health and safety profile to ensure its responsible and safe handling in the laboratory and during scale-up operations. This in-depth technical guide provides a comprehensive overview of the health and safety guidelines for this compound, including its physicochemical properties, toxicological profile, handling procedures, and emergency response.

Section 1: Physicochemical and Hazard Profile

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. This compound is a colorless liquid with a characteristic aromatic odor. The following tables summarize its key physicochemical data and hazard classifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₅ | [1] |

| Molecular Weight | 208.13 g/mol | [1] |

| CAS Number | 1736-60-3 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 148-149 °C (lit.) | [3][4][5][6] |

| Melting Point | -64°C | [7] |

| Density | 1.358 g/mL at 25 °C (lit.) | [3][4][5][6] |

| Refractive Index | n20/D 1.427 (lit.) | [3][4][5] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |

| Storage Temperature | Flammables area | [5][7] |

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | GHS02 | Warning | H226: Flammable liquid and vapor.[3][7][8] |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation.[3][7][8] |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation.[3][7][8] |

| Specific Target Organ Toxicity - Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation.[3][7][8] |

Section 2: Toxicological Data and Health Effects

Acute Effects:

-

Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[3][8] High concentrations of vapors may cause dizziness, headache, and nausea.

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[3][8]

-

Eye Contact: Causes serious eye irritation, which can result in redness, tearing, and blurred vision.[3][8]

-

Ingestion: While not a primary route of occupational exposure, ingestion may be harmful. Aspiration of the liquid into the lungs can cause chemical pneumonitis.

Chronic Effects: Data on the chronic toxicity of this compound is limited. Due to the presence of the benzene moiety, it is prudent to handle this compound with care to minimize long-term exposure. Benzene itself is a known human carcinogen and can cause hematological and immunological effects.[9][10][11] However, the toxicological profile of the fully fluorinated allyl-substituted derivative may differ significantly.

Metabolism and Pharmacokinetics: Specific studies on the metabolism and pharmacokinetics of this compound are not publicly available. It is plausible that, similar to other xenobiotics, it undergoes metabolic processes in the liver. The presence of the allyl group and the pentafluorophenyl ring will influence its metabolic fate.

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Engineering Controls:

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Use of a glove box with an inert atmosphere is recommended for handling larger quantities or for moisture-sensitive reactions.[8]

-

Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. The following diagram illustrates the recommended PPE for handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. lobachemie.com [lobachemie.com]

- 3. westlab.com [westlab.com]

- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 5. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]

- 6. usalab.com [usalab.com]

- 7. This compound | 1736-60-3 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Decomposition Pathways of Allylpentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth experimental data on the stability and decomposition pathways of allylpentafluorobenzene is exceptionally limited. This guide, therefore, draws upon general principles of organic chemistry, the known reactivity of related fluoroaromatic and allyl-substituted aromatic compounds, and publicly available chemical data. The information herein should be considered theoretical and requires experimental validation.

Executive Summary

This compound (C₆F₅CH₂CH=CH₂) is a fluorinated aromatic compound with potential applications in organic synthesis and materials science. Understanding its stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in the context of drug development where molecular stability is paramount. This document provides a theoretical overview of the potential stability characteristics and decomposition routes of this compound under various conditions. Due to the absence of specific experimental studies, the proposed pathways are inferred from the known reactivity of the pentafluorophenyl and allyl functional groups.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior in different environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₅ | [1] |

| Molecular Weight | 208.13 g/mol | |

| Boiling Point | 148-149 °C | |

| Density | 1.358 g/mL at 25 °C | |

| Refractive Index | n20/D 1.427 | |

| Flash Point | 43 °C (109.4 °F) | |

| Appearance | Colorless liquid | |

| CAS Number | 1736-60-3 | [2] |

Theoretical Stability Profile

The stability of this compound is dictated by the interplay of the electron-withdrawing pentafluorophenyl group and the reactive allyl group.

-

Thermal Stability: The C-F bonds in the pentafluorophenyl ring are exceptionally strong, contributing to high thermal stability of the aromatic core. The weakest point in the molecule is likely the benzylic C-C bond between the ring and the allyl group. Cleavage of this bond would be the initiating step in thermal decomposition. While specific data is unavailable, related studies on the pyrolysis of alkylbenzenes suggest that decomposition would likely occur at elevated temperatures, potentially initiating radical chain reactions.[3]

-

Photochemical Stability: Aromatic compounds, including fluorinated ones, can absorb UV radiation. This can lead to photochemical reactions.[4][5][6] The allyl group is also susceptible to photochemical transformations. Therefore, it is anticipated that this compound would be sensitive to UV light, potentially undergoing isomerization, polymerization, or fragmentation upon prolonged exposure.

-

Chemical Stability:

-

Oxidative Stability: The allyl group is susceptible to oxidation. Strong oxidizing agents are expected to cleave the double bond or oxidize the benzylic position.[7][8][9][10] The pentafluorophenyl ring is generally resistant to oxidation.

-

Reductive Stability: The double bond of the allyl group can be reduced under standard hydrogenation conditions. The aromatic ring is more resistant to reduction.

-

pH Stability: The compound is expected to be stable under neutral and acidic conditions. Under strongly basic conditions, nucleophilic aromatic substitution of a fluorine atom might be possible, although the pentafluorophenyl ring is relatively deactivated towards nucleophilic attack compared to other activated fluoroaromatics.

-

Postulated Decomposition Pathways

In the absence of specific experimental evidence, the following decomposition pathways are proposed based on the chemical nature of this compound.

Thermal Decomposition (Hypothetical)

At high temperatures, the primary decomposition pathway is likely initiated by the homolytic cleavage of the benzylic C-C bond, which is the most labile bond in the molecule. This would generate a pentafluorophenylmethyl radical and an allyl radical.

Caption: Postulated initial step of thermal decomposition.

The resulting radicals could then undergo a variety of secondary reactions, including:

-

Recombination: Radicals could recombine to form various dimeric and polymeric products.

-

Hydrogen Abstraction: Radicals could abstract hydrogen atoms from other molecules, leading to the formation of pentafluorotoluene and propene.

-

Fragmentation: The allyl radical could fragment, leading to the formation of smaller, volatile compounds.

Photochemical Decomposition (Hypothetical)

Upon absorption of UV light, this compound could undergo several transformations. One plausible pathway is a [2+2] cycloaddition if the concentration is sufficiently high, leading to dimerization. Another possibility is radical formation, similar to thermal decomposition, but initiated by photochemical energy.

Caption: Potential photochemical decomposition pathways.

Oxidative Decomposition (Hypothetical)

The allyl side chain is the most likely site of oxidative attack. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) could lead to different products.

Caption: Plausible oxidative degradation products.

Proposed Experimental Protocols for Stability and Decomposition Analysis

To validate the theoretical pathways described above and to gather quantitative data, the following experimental protocols are proposed.

Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA): To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

-

Methodology: A sample of this compound (5-10 mg) would be heated in a TGA instrument under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to 500 °C at a controlled heating rate (e.g., 10 °C/min).

-

-

Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Methodology: A small, sealed sample of this compound would be heated in a DSC instrument alongside an empty reference pan. The heat flow to the sample would be monitored as a function of temperature.

-

Photochemical Stability Analysis

-

UV-Vis Spectroscopy: To determine the absorption spectrum of this compound and to monitor its degradation upon exposure to UV light.

-

Methodology: A dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) would be prepared. The UV-Vis spectrum would be recorded before and after exposure to a controlled UV source for varying durations.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the degradation products formed during photolysis.

-

Methodology: A solution of this compound would be irradiated with UV light. Aliquots would be taken at different time points and analyzed by GC-MS to separate and identify the components of the mixture.

-

Chemical Stability Analysis

-

Forced Degradation Studies: To assess the stability of this compound under various chemical stress conditions (acidic, basic, and oxidative).

-

Methodology:

-

Acidic: The compound would be dissolved in a solution of a strong acid (e.g., 0.1 M HCl) and heated.

-

Basic: The compound would be dissolved in a solution of a strong base (e.g., 0.1 M NaOH) and heated.

-

Oxidative: The compound would be treated with an oxidizing agent (e.g., hydrogen peroxide) at a controlled temperature.

-

-

Analysis: The samples from the forced degradation studies would be analyzed by a suitable chromatographic technique (e.g., HPLC or GC) to quantify the remaining parent compound and to identify any degradation products.

-

Conclusion and Future Work

This technical guide provides a theoretical framework for understanding the stability and decomposition of this compound. The lack of specific experimental data in the public domain highlights a significant knowledge gap. The proposed decomposition pathways are based on established principles of organic reactivity and require experimental verification. The suggested experimental protocols provide a roadmap for future research to elucidate the precise stability profile and degradation mechanisms of this compound. Such studies are essential for enabling its safe and effective use in research and development, particularly within the pharmaceutical industry where stringent stability testing is a regulatory requirement. Further research should focus on performing the outlined experiments to generate the much-needed quantitative data and to definitively identify the decomposition products and their formation pathways.

References

- 1. This compound | C9H5F5 | CID 74435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Pyrolysis of benzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in photocatalytic polyfluoroarylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Radical reactions enabled by polyfluoroaryl fragments: photocatalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilicity of the Pentafluorophenyl Ring

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a paramount tool in medicinal chemistry and materials science. Among fluorinated motifs, the pentafluorophenyl (C₆F₅) group stands out for its unique electronic properties, which render the aromatic ring highly electrophilic and susceptible to a range of chemical transformations. This guide provides a comprehensive exploration of the principles governing the electrophilicity of the pentafluorophenyl ring, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and reaction mechanisms.

Core Principles: The Electronic Influence of Fluorine

The high electrophilicity of the pentafluorophenyl ring is a direct consequence of the cumulative electronic effects of its five fluorine substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the carbon-fluorine sigma (σ) bonds.[1][2] This effect significantly depletes the electron density of the aromatic ring, making the carbon atoms highly electron-deficient, or electrophilic.[3][4]

While halogens, including fluorine, also possess lone pairs capable of donating electron density into the π-system via a resonance effect (+M or +R), the inductive effect of fluorine is overwhelmingly dominant.[5][6] This strong -I effect is the primary driver behind the ring's reactivity towards nucleophiles. The perturbation of the π cloud by these effects also results in a decrease in the aromaticity of the fluorinated ring compared to benzene.[1]

This profound electronic modification makes the pentafluorophenyl group an excellent platform for nucleophilic aromatic substitution (SₙAr) reactions.[7][8][9]

Figure 1. Logical flow of electronic effects leading to high electrophilicity.

Quantitative Measures of Electrophilicity

The electron-withdrawing nature of the pentafluorophenyl group can be quantified through several experimental parameters, which are crucial for predicting reactivity and designing chemical syntheses.

A clear demonstration of the group's electron-withdrawing power is the acidity of pentafluorophenol (C₆F₅OH). The pentafluorophenyl group strongly stabilizes the resulting phenoxide anion, leading to a significant increase in acidity compared to unsubstituted phenol.

| Compound | pKa (in water) |

| Phenol | 9.95 |

| Pentafluorophenol | 5.5 [10][11][12] |

This ~4.5 pKa unit difference corresponds to pentafluorophenol being over 28,000 times more acidic than phenol, highlighting the potent anion-stabilizing effect of the C₆F₅ group.[7]

The Hammett equation (

log(K/K0)=σρ| Substituent | σmeta | σpara |

| -F | +0.34[14] | +0.06[14] (value can vary) |

| -CF₃ | +0.43[14] | +0.54[14] |

| -NO₂ | +0.71[15] | +0.78[15] |

The cumulative effect of five fluorine atoms results in a powerfully electron-deficient system, far exceeding that of a single fluorine substituent.

Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for the pentafluorophenyl ring is nucleophilic aromatic substitution (SₙAr). This reaction is particularly facile due to the ring's electron-deficient nature, which stabilizes the intermediate Meisenheimer complex.

A key characteristic of SₙAr on pentafluorophenyl derivatives is its remarkable regioselectivity. Nucleophilic attack almost exclusively occurs at the para position (C-4) relative to an existing substituent.[8][9][16] This is because the para position allows for optimal delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electron-withdrawing fluorine atoms, particularly those at the ortho positions.

Figure 2. Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

This predictable reactivity makes the pentafluorophenyl group a valuable synthon. It readily reacts with a wide variety of nucleophiles, including amines, alcohols, and thiols, under mild conditions to form stable C-N, C-O, and C-S bonds.[3][9]

Applications in Drug Development and Bioconjugation

The unique properties of the pentafluorophenyl group have been extensively leveraged in the synthesis of complex molecules, particularly in peptide chemistry and bioconjugation.

Pentafluorophenyl (PFP) esters, formed by reacting a carboxylic acid with pentafluorophenol, are highly effective "active esters" for amide bond formation.[10][17] The C₆F₅O⁻ group is an excellent leaving group, facilitating rapid and efficient coupling with the amino group of an incoming amino acid.[18][19]

Advantages of PFP Esters:

-

High Reactivity: PFP esters couple significantly faster than many other active esters, which minimizes side reactions and racemization.[18]

-

Stability: They are often stable, crystalline solids that are less susceptible to premature hydrolysis compared to other active esters like NHS esters.[17][18]

-

Additive-Free Potential: In some systems, particularly under flow chemistry conditions, PFP esters can drive peptide bond formation without the need for additional coupling additives.[20]

Figure 3. Workflow for peptide coupling using PFP active esters.

Experimental Protocols

This protocol describes the general synthesis of an activated Fmoc-amino acid PFP ester, a common reagent in solid-phase peptide synthesis (SPPS).[18][21]

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

n-Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Fmoc-amino acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous THF.[21]

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring for an additional 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU byproduct.

-

Evaporate the THF solvent from the filtrate under reduced pressure.

-

Redissolve the resulting residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[21]

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the purified Fmoc-amino acid PFP ester.[21]

This protocol outlines a single coupling cycle on a resin support using a pre-formed PFP ester.[21]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid PFP ester (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

(Optional) 1-Hydroxybenzotriazole (HOBt) (1.0 eq) to accelerate coupling and suppress side reactions.[7]

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF).

-

Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

-

Dissolve the Fmoc-amino acid PFP ester (3.0 eq) and optional HOBt (1.0 eq) in DMF.

-

Add the solution to the washed, deprotected resin.

-

Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1-2 hours, or until a Kaiser test indicates the complete consumption of free amines.

-

Drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Conclusion

The pentafluorophenyl ring is a powerful and versatile functional group in modern chemistry. Its highly electrophilic character, driven by the intense inductive effect of five fluorine atoms, makes it exceptionally reactive in nucleophilic aromatic substitution reactions. This reactivity is not only predictable and regioselective but also quantifiable through parameters like the pKa of pentafluorophenol. These well-understood properties have established the C₆F₅ group as an indispensable tool for professionals in drug development and materials science, particularly in the robust and efficient synthesis of peptides and other complex molecular architectures.

References

- 1. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 11. Pentafluorphenol | 771-61-9 [m.chemicalbook.com]

- 12. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. global.oup.com [global.oup.com]

- 15. web.viu.ca [web.viu.ca]

- 16. scispace.com [scispace.com]

- 17. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. survivaltechnologies.in [survivaltechnologies.in]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Applications of Allylpentafluorobenzene in the Synthesis of Fluorinated Polymers: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. These attributes make them highly desirable for a wide range of applications, from advanced coatings and membranes to biomedical devices and electronics. Allylpentafluorobenzene (APFB) is a versatile monomer that serves as a valuable building block for the synthesis of novel fluorinated polymers. The presence of the reactive allyl group allows for polymerization through various mechanisms, while the pentafluorophenyl group imparts the desirable properties of highly fluorinated compounds. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers using this compound, aimed at researchers and professionals in materials science and drug development.

Homopolymerization of this compound

Plasma Polymerization

Plasma polymerization is a solvent-free technique that utilizes plasma to induce polymerization of a monomer in the gas phase, leading to the deposition of a thin polymer film on a substrate. This method is particularly useful for creating highly cross-linked and pinhole-free coatings with excellent adhesion to the substrate.[1][2]

Application: Creation of ultra-hydrophobic and dielectric thin films for applications in microelectronics, medical devices, and protective coatings.[1][2]

Experimental Protocol: Plasma Polymerization of this compound

-

Substrate Preparation:

-

Clean the desired substrate (e.g., copper foil, silicon wafer) with an appropriate solvent (e.g., 0.1 M HCl solution followed by deionized water and ethanol) to remove any surface contaminants.[1]

-

Dry the substrate under a stream of nitrogen.

-

For enhanced adhesion, the substrate can be pre-treated with nitrogen plasma.[1]

-

-

Polymerization:

-

Place the cleaned substrate onto the ground electrode of a radio-frequency (RF) plasma reactor.

-

Evacuate the reactor chamber to a base pressure of approximately 10 mTorr.

-

Introduce argon gas as a carrier at a controlled flow rate.

-

Introduce this compound monomer vapor into the chamber at a controlled flow rate. The monomer reservoir can be heated to control the vapor pressure.[1]

-

Ignite the plasma by applying RF power (e.g., 5-100 W) at a frequency of 13.56 MHz.[1]

-

Maintain the desired pressure during deposition (e.g., 100-800 mTorr).

-

Continue the deposition for the desired time to achieve the target film thickness.

-

-

Post-Treatment and Characterization:

-

After deposition, turn off the RF power and stop the monomer and carrier gas flow.

-

Allow the chamber to cool and vent to atmospheric pressure with nitrogen.

-

Remove the coated substrate for characterization.

-

Characterize the film for its chemical composition (XPS, FTIR), morphology (SEM, AFM), and properties such as hydrophobicity (contact angle) and thermal stability (TGA).[1]

-

Quantitative Data Summary: Plasma Polymerization of APFB

| RF Power (W) | Water Contact Angle (°) | Surface Roughness (nm) | Fluorine Content (at.%) |

| 5 | ~90 | Low | High |

| 50 | >140[1] | Increased | Moderate |

| 100 | >140[1] | High | Lower |

Experimental Workflow for Plasma Polymerization

References

Application Notes and Protocols for the Heck Vinylation of Aryl Halides with Allylpentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis due to its tolerance of a wide variety of functional groups and its utility in the construction of complex molecular architectures. The vinylation of aryl halides with allylpentafluorobenzene is of particular interest in medicinal chemistry and materials science. The resulting products incorporate a highly fluorinated moiety, which can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules. The electron-withdrawing nature of the pentafluorophenyl group makes this compound an excellent substrate for the Heck reaction.[1]

This document provides a detailed protocol for the Heck reaction involving the vinylation of aryl halides with this compound, based on established methodologies for similar electron-deficient and fluorinated alkenes.[2]

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the desired vinylated product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, which regenerates the Pd(0) catalyst for the next cycle.

Experimental Protocols

This section outlines a general experimental protocol for the palladium-catalyzed vinylation of an aryl halide with this compound. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladacycle catalyst[2]

-

Phosphine ligand (e.g., triphenylphosphine, tri-o-tolylphosphine) (optional)

-

Aryl halide (e.g., aryl iodide, aryl bromide)

-

This compound

-

Base (e.g., triethylamine (Et₃N), sodium acetate (NaOAc), potassium carbonate (K₂CO₃))[1][2]

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))[2]

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Catalyst Preparation (if applicable): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if used, a phosphine ligand (1-2 equivalents relative to palladium) in the chosen anhydrous solvent. Stir the mixture at room temperature for 10-15 minutes.

-

Reaction Setup: To the catalyst solution, add the base (1.2-2.0 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically between 80-140 °C) and stirred vigorously.[2] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired vinylated product.

Data Presentation

The following table summarizes typical reaction conditions for Heck reactions with various electron-deficient and fluorinated alkenes, which can serve as a guide for optimizing the reaction with this compound.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 80 | 12 | 85 | [2] |

| 4-Iodotoluene | Pentafluorostyrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 92 | [2] |

| Aryl Halides | 1H,1H,2H-Perfluoro-1-alkenes | Herrmann-Beller Palladacycle (0.5-1) | None | NaOAc | DMF | 120-140 | 24 | >90 | [2] |

| Aryl Bromides | Pentafluorostyrene | Pd(OAc)₂ (3) | None | K₂CO₃ | DMAc | 150 | 18 | 70-90 | [2] |

| Arylboronic Acids | Fluoroalkyl alkenes | Pd(OAc)₂ (10) | None | None (Oxidative) | Toluene | RT | 24 | 60-95 | [3] |

Mandatory Visualization

Below are diagrams illustrating the key aspects of the Heck reaction protocol.

Caption: Experimental workflow for the Heck vinylation reaction.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes: Allylpentafluorobenzene as a Versatile Building Block for the Synthesis of Novel Agrochemicals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in the development of modern agrochemicals. Fluorination can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to more potent and effective pesticides.[1] Allylpentafluorobenzene is a versatile fluorinated building block that offers a unique combination of a reactive allyl group and a stable pentafluorophenyl ring, making it an attractive starting material for the synthesis of diverse and complex agrochemical candidates.[2] These application notes provide a detailed overview of the utility of this compound in the synthesis of a hypothetical fluoro-substituted heterocyclic agrochemical, highlighting key reactions, experimental protocols, and potential applications.

Key Advantages of this compound in Agrochemical Synthesis:

-

Introduction of a Pentafluorophenyl Moiety: The C₆F₅ group can confer unique electronic properties and increased metabolic stability to the final molecule.

-

Reactive Allyl Group: The allyl functionality serves as a handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

-

Versatility in Synthesis: this compound can participate in a range of reactions, including cycloadditions, Heck couplings, and Suzuki couplings, to generate key agrochemical intermediates.

Hypothetical Synthesis of a Fluorinated Pyrazole Fungicide

This section outlines a hypothetical synthetic route to a novel pyrazole-based fungicide, demonstrating the utility of this compound as a starting material. Pyrazole scaffolds are present in numerous commercially successful fungicides and insecticides.

Overall Synthetic Scheme:

References

Application Notes and Protocols for Surface Functionalization using Allylpentafluorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for biomedical research and drug development. Allylpentafluorobenzene (APFB) and its derivatives are versatile molecules for surface functionalization, offering a unique combination of a reactive allyl group and a highly fluorinated phenyl ring. The electron-withdrawing nature of the pentafluorophenyl group imparts unique chemical reactivity and provides a valuable spectroscopic tag for surface analysis. This document provides detailed application notes and experimental protocols for the functionalization of various substrates with this compound derivatives, highlighting their potential in modulating cellular behavior and serving as platforms for biomolecule immobilization.

Applications in Research and Drug Development

Surfaces modified with this compound can be engineered to exhibit a range of properties, making them valuable for:

-

Biomaterial Engineering: Creating surfaces that can control protein adsorption, cell adhesion, and subsequent cellular signaling pathways. This is critical for the development of biocompatible implants, tissue engineering scaffolds, and medical devices.

-

Drug Delivery: Functionalizing nanoparticles or other drug carriers to enhance their stability, circulation time, and targeting capabilities.

-

Biosensors: Providing a robust platform for the immobilization of antibodies, enzymes, or other biorecognition elements for sensitive and specific detection of analytes.

-

Fundamental Cell Biology Studies: Creating well-defined chemical environments to study the effects of surface chemistry on cell behavior, including adhesion, migration, and differentiation.

Key Functionalization Chemistries

The terminal allyl group of this compound allows for a variety of covalent attachment strategies to different substrates. Two of the most common and robust methods are:

-

Hydrosilylation on Silicon-Based Surfaces: This reaction forms a stable silicon-carbon bond between the allyl group and a hydrogen-terminated silicon surface (e.g., silicon wafers, glass). The reaction can be initiated by catalysts or UV irradiation.

-

Thiol-Ene "Click" Chemistry on Gold or Thiolated Surfaces: This radical-mediated reaction provides a highly efficient and specific way to couple the allyl group with a thiol-functionalized surface.

Experimental Protocols

Protocol 1: Hydrosilylation of this compound on Silicon Wafers

This protocol describes the functionalization of a silicon wafer with this compound via a UV-initiated hydrosilylation reaction.

Materials:

-

Silicon (100) wafers

-

This compound (APFB)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Hydrofluoric acid (HF), 5% aqueous solution - Caution: HF is highly toxic and causes severe burns. Handle with extreme care in a fume hood with appropriate PPE.

-

Anhydrous toluene

-

Methanol

-

Deionized (DI) water

-

UV lamp (254 nm)

-

Schlenk flask and line

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers to the desired size.

-

Place the wafers in a freshly prepared piranha solution for 30 minutes to remove organic residues.

-

Rinse the wafers thoroughly with copious amounts of DI water and dry under a stream of nitrogen.

-

-

Hydrogen-Termination of Silicon Surface:

-

Immerse the cleaned wafers in a 5% HF solution for 2 minutes to etch the native oxide layer and create a hydrogen-terminated surface.

-

Rinse the wafers with DI water and dry thoroughly with nitrogen. The surface should be hydrophobic at this stage.

-

-

Hydrosilylation Reaction:

-

Immediately place the hydrogen-terminated silicon wafer in a Schlenk flask.

-

Add a 10% (v/v) solution of this compound in anhydrous toluene to the flask, ensuring the wafer is fully submerged.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask under the UV lamp (254 nm) and irradiate for 2-4 hours at room temperature with gentle stirring.

-

-

Post-Reaction Cleaning:

-

Remove the wafer from the reaction solution and rinse thoroughly with toluene to remove any unreacted APFB.

-

Sonicate the wafer in toluene for 5 minutes, followed by a final rinse with methanol.

-

Dry the functionalized wafer under a stream of nitrogen.

-

-

Storage:

-

Store the this compound-modified silicon wafers in a clean, dry environment (e.g., a desiccator) until further use.

-

Protocol 2: Thiol-Ene Functionalization of Gold Surfaces with this compound

This protocol details the attachment of this compound to a gold surface pre-functionalized with a thiol-containing self-assembled monolayer (SAM).

Materials:

-

Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

-

11-Mercaptoundecanol (MUD)

-

This compound (APFB)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Anhydrous ethanol

-

Anhydrous toluene

-

UV lamp (365 nm)

Procedure:

-

Preparation of Hydroxyl-Terminated SAM on Gold:

-

Clean the gold substrates by immersing them in piranha solution for 1-2 minutes, followed by extensive rinsing with DI water and ethanol. Dry with nitrogen.

-

Immerse the clean gold substrates in a 1 mM solution of 11-mercaptoundecanol in anhydrous ethanol for 18-24 hours to form a dense self-assembled monolayer.

-

Rinse the substrates with ethanol and dry with nitrogen.

-

-

Thiol-Ene Reaction:

-

In a reaction vessel, prepare a solution of 10% (v/v) this compound and 1% (w/v) DMPA in anhydrous toluene.

-

Place the MUD-functionalized gold substrate in the reaction solution.

-

Irradiate the setup with a 365 nm UV lamp for 30-60 minutes at room temperature.

-

-

Post-Reaction Cleaning:

-

Remove the substrate from the reaction solution and rinse thoroughly with toluene and then ethanol to remove unreacted reagents.

-

Sonicate the substrate in ethanol for 5 minutes.

-

Dry the functionalized substrate under a stream of nitrogen.

-

-

Storage:

-

Store the modified gold substrates in a desiccator.

-

Quantitative Data Presentation

The successful functionalization of surfaces with this compound derivatives can be quantified using various surface-sensitive techniques. The following tables provide representative data for pentafluorophenyl-functionalized surfaces, which can be used as a benchmark for successful surface modification.

Table 1: Representative Contact Angle Measurements on Modified Surfaces

| Surface | Probe Liquid | Contact Angle (°) | Reference |

| Hydrogen-Terminated Silicon | Water | ~85° | |

| APFB-Modified Silicon (Hydrosilylation) | Water | ~95-105° | Analogous fluorinated surfaces |

| Gold | Water | ~80-90° | |

| MUD SAM on Gold | Water | ~15-25° | |

| APFB-Modified Gold (Thiol-Ene) | Water | ~90-100° | Analogous fluorinated surfaces |

Table 2: Expected Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)

| Surface | C 1s (%) | O 1s (%) | Si 2p (%) | F 1s (%) | Au 4f (%) |

| APFB-Modified Silicon | Present | Low | Present | Present | N/A |

| APFB-Modified Gold | Present | Present | N/A | Present | Present |

Note: The exact percentages will vary depending on the density of the monolayer and the specific XPS instrument parameters.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the functionalization of a silicon surface with this compound and its subsequent use in cell-based assays.

Application Notes and Protocols: Allylpentafluorobenzene in the Development of Electronic Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylpentafluorobenzene is a versatile monomer that holds significant promise in the development of advanced electronic materials.[1] Its unique molecular structure, featuring a reactive allyl group and a highly fluorinated phenyl ring, allows for the synthesis of polymers with a desirable combination of properties for electronic applications. The incorporation of fluorine imparts high thermal stability, chemical resistance, and low dielectric constants, which are critical for high-performance electronic components.[2][3][4] These characteristics make polymers derived from this compound potential candidates for use as dielectric layers, encapsulants, and substrates in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

These application notes provide an overview of the potential of this compound in electronic materials, including detailed experimental protocols for polymerization and device fabrication, as well as expected material properties based on data from analogous fluorinated polymers.

Key Properties and Advantages

Polymers synthesized from this compound are anticipated to exhibit the following key properties, making them attractive for electronic material applications:

-

Low Dielectric Constant: The high fluorine content is expected to result in polymers with a low dielectric constant, which is crucial for reducing signal delay and cross-talk in high-frequency applications.[2]

-

High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent thermal stability, enabling the materials to withstand the high temperatures encountered during electronic device fabrication and operation.[4][5]

-

Chemical Inertness: Fluorinated polymers are known for their resistance to a wide range of chemicals, ensuring the longevity and reliability of electronic components.[2]

-

Hydrophobicity: The fluorinated surface is expected to be highly hydrophobic, preventing moisture absorption that can lead to device failure.

-

Processability: The allyl group provides a versatile handle for various polymerization techniques, allowing for the synthesis of polymers with tailored molecular weights and architectures.

Quantitative Data Summary

| Property | Expected Value Range | Significance in Electronic Applications |

| Dielectric Constant (at 1 MHz) | 2.0 - 3.0 | Low values reduce signal loss and crosstalk in high-frequency circuits. |

| Dissipation Factor (at 1 MHz) | < 0.005 | Low values minimize energy loss as heat in dielectric materials. |

| Decomposition Temperature (Td) | > 400 °C | High values indicate the material's ability to withstand high-temperature processing and operation. |

| Glass Transition Temperature (Tg) | 150 - 250 °C | Determines the upper service temperature of the material in its amorphous state. |

| Water Absorption | < 0.1 % | Low moisture uptake is critical for maintaining stable electrical properties and preventing corrosion. |

Experimental Protocols

I. Polymerization of this compound via Free Radical Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) using a free-radical initiator.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Monomer and Solvent Preparation:

-

Purify this compound by passing it through a column of basic alumina to remove inhibitors.

-

Dry the toluene over sodium/benzophenone ketyl and distill under a nitrogen atmosphere.

-

-

Reaction Setup:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

-

Polymerization:

-

Under a nitrogen atmosphere, dissolve the purified this compound (e.g., 10 g, 48 mmol) and AIBN (e.g., 0.079 g, 0.48 mmol, 1 mol% relative to the monomer) in anhydrous toluene (e.g., 50 mL).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Immerse the sealed reaction vessel in a preheated oil bath at 70°C.

-

Allow the polymerization to proceed for 24 hours. The viscosity of the solution is expected to increase.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

-

Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into methanol for further purification.

-

Dry the final polymer product in a vacuum oven at 60°C to a constant weight.

-

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Chemical Structure: Confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).